Fmoc-D-Cys(Trt)-OH

Catalog No.
S726780
CAS No.
167015-11-4
M.F
C37H31NO4S
M. Wt
585.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Cys(Trt)-OH

CAS Number

167015-11-4

Product Name

Fmoc-D-Cys(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid

Molecular Formula

C37H31NO4S

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1

InChI Key

KLBPUVPNPAJWHZ-UUWRZZSWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-D-Cys(Trt)-OH, also known as Nα-Fmoc-S-trityl-D-cysteine, is a key building block used in Fmoc solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique in organic chemistry and biochemistry for the creation of peptides and polypeptides, which are chains of amino acids. These chains play crucial roles in various biological processes, and the ability to synthesize them in the laboratory is essential for numerous research applications [].

Role in Fmoc Solid-Phase Peptide Synthesis

Fmoc-D-Cys(Trt)-OH contains the following key components:

  • Fmoc (Fluorenylmethoxycarbonyl) group: This group acts as a temporary protecting group for the amino group (N-terminus) of the cysteine amino acid. It allows for the selective deprotection and coupling of subsequent amino acids during peptide chain assembly [, ].
  • D-cysteine: This is the D-enantiomer of the naturally occurring L-cysteine amino acid. D-amino acids are often incorporated into peptides for specific purposes, such as to improve stability against enzymatic degradation or to introduce specific structural features [].
  • Trt (Trityl) group: This group protects the thiol group (SH) of the cysteine side chain. The thiol group can participate in various chemical reactions and needs protection during peptide synthesis to prevent unwanted side reactions [, ].

During Fmoc SPPS, Fmoc-D-Cys(Trt)-OH is attached to a solid resin support, followed by the sequential coupling of other protected amino acids in a predetermined order. The Fmoc group on the N-terminus is selectively removed using a mild acidic treatment, allowing the next amino acid to be coupled. This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the Trt group is removed from the cysteine side chain to obtain the final product [, ].

Applications in Research

Fmoc-D-Cys(Trt)-OH is used in the synthesis of various peptides and polypeptides for diverse research purposes, including:

  • Development of novel drugs and therapeutics: Peptides can be designed to target specific biological processes involved in diseases, and Fmoc-D-Cys(Trt)-OH can be incorporated into these peptides to improve their properties, such as stability, potency, or selectivity [, ].
  • Study of protein-protein interactions: Peptides containing specific amino acid sequences can be used to probe interactions between proteins, and Fmoc-D-Cys(Trt)-OH can be valuable for incorporating D-amino acids into these peptides to explore the role of chirality in these interactions [].
  • Development of new materials: Peptides with specific functionalities can be designed for various applications, such as materials with antimicrobial properties or self-assembling capabilities. Fmoc-D-Cys(Trt)-OH can be a useful tool for incorporating cysteine residues into these peptides for specific functionalities [, ].

Fmoc-D-Cysteine(Trityl)-Hydroxyl, commonly referred to as Fmoc-D-Cys(Trt)-OH, is a derivative of the amino acid cysteine. The compound has the molecular formula C₃₇H₃₁NO₄S and a molecular weight of 585.71 g/mol. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol side chain, which enhances its stability during peptide synthesis. This compound is primarily used in solid-phase peptide synthesis due to its ability to facilitate the formation of peptide bonds while minimizing side reactions .

, particularly in peptide synthesis. The Fmoc group can be removed under basic conditions, typically using a solution of piperidine in dimethylformamide, allowing for subsequent coupling reactions. The Trt group can be removed using trifluoroacetic acid or other strong acids, exposing the thiol group for further reactions or modifications. This compound can also participate in oxidation reactions to form disulfide bonds when two cysteine residues are present .

The biological activity of Fmoc-D-Cys(Trt)-OH is primarily linked to its role as a building block in peptide synthesis. Cysteine residues are crucial in protein structure and function, often participating in disulfide bond formation that stabilizes protein conformation. Additionally, cysteine plays a role in redox reactions and is involved in various enzymatic processes. The presence of the D-enantiomer may influence the biological activity of peptides synthesized using this compound, potentially affecting their interaction with biological targets .

The synthesis of Fmoc-D-Cys(Trt)-OH typically involves several steps:

  • Protection of Cysteine: The thiol group of cysteine is protected by the trityl group to prevent unwanted reactions during peptide synthesis.
  • Fmoc Protection: The amino group is then protected with the Fmoc group, which provides stability and facilitates selective deprotection.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research and application.

Alternative methods may include solid-phase synthesis techniques where the amino acid is attached to a resin, allowing for stepwise assembly of peptides .

Fmoc-D-Cys(Trt)-OH is widely used in:

  • Peptide Synthesis: It serves as an essential building block for synthesizing peptides and proteins in research and pharmaceutical applications.
  • Drug Development: Peptides containing cysteine residues are often investigated for therapeutic applications, including antimicrobial and anticancer agents.
  • Bioconjugation: The thiol group can be utilized for conjugating peptides with other biomolecules or drug moieties, enhancing their pharmacological properties .

Studies on Fmoc-D-Cys(Trt)-OH have shown that it can interact with various biological molecules through its thiol group. These interactions can lead to the formation of disulfide bonds with other cysteine residues, which is critical for maintaining protein structure and function. Additionally, research has indicated that peptides synthesized using this compound may exhibit specific binding affinities to receptors or enzymes, influencing their biological efficacy .

Several compounds share structural similarities with Fmoc-D-Cys(Trt)-OH, including:

Compound NameCAS NumberSimilarityNotable Features
Fmoc-L-Cysteine(Trityl)103213-32-40.99L-enantiomer used similarly in peptide synthesis
Fmoc-D-Cysteine167015-11-40.96Lacks trityl protection; simpler structure
Trityl-Cysteine136050-67-40.95No Fmoc protection; used in different synthesis contexts
S-Trityl-L-Cysteine53298-33-20.94Similar protective strategy without Fmoc

Uniqueness: Fmoc-D-Cys(Trt)-OH stands out due to its combination of both Fmoc and Trt protective groups, allowing for greater versatility in peptide synthesis compared to other derivatives that may only have one type of protection or a different stereochemistry.

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for Fmoc-D-Cys(Trt)-OH is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid. Its molecular formula is C₃₇H₃₁NO₄S, with a molecular weight of 585.71 g/mol. The compound features two protective groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) at the α-amino group.
  • Trt (triphenylmethyl) at the thiol group.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number167015-11-4
Molecular Weight585.71 g/mol
Melting Point170–176°C
Boiling Point763.4 ± 60.0°C (predicted)
Density1.3 ± 0.1 g/cm³

Crystallographic and Stereochemical Analysis

Fmoc-D-Cys(Trt)-OH adopts a D-configuration at the α-carbon, distinguishing it from the L-enantiomer commonly found in natural proteins. X-ray crystallography data are limited, but its stereochemical purity is validated via:

  • Optical rotation: [α]²⁰/D = -15.0° to -19.0° (c = 1% in tetrahydrofuran).
  • HPLC enantiomeric purity: ≥99.5% for the D-form.

The trityl group creates steric hindrance, stabilizing the thiol against oxidation and unintended disulfide bond formation during synthesis.

Functional Group Architecture

  • Fmoc Group: Removed under basic conditions (e.g., 20% piperidine in DMF).
  • Trt Group: Cleaved via strong acids (95% TFA) or oxidative methods (iodine).

Deprotection kinetics vary:

  • Trt cleavage in TFA: Completes within 1–2 hours.
  • Simultaneous Trt removal and disulfide formation: Achieved using iodine in methanol.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):
    • δ 7.20–7.90 (m, 27H, Fmoc and Trt aromatic protons).
    • δ 4.30 (d, 2H, Fmoc CH₂).
    • δ 3.83 (m, 1H, Cα-H).

Infrared (IR) Spectroscopy

  • Key bands:
    • 1710 cm⁻¹ (C=O, Fmoc carbamate).
    • 1530 cm⁻¹ (N–H bend).
    • 1240 cm⁻¹ (C–S stretch).

Mass Spectrometry (MS)

  • ESI-MS: m/z 608.19 [M + Na]⁺.
  • High-resolution MS: Exact mass = 585.1974 (calc. for C₃₇H₃₁NO₄S).

The N-alpha-(9-fluorenylmethyloxycarbonyl)-S-trityl-D-cysteine represents a critical building block in modern solid phase peptide synthesis methodologies [1]. The trityl protecting group serves as an acid-labile shield for the highly reactive thiol functionality of cysteine, enabling controlled peptide assembly while preventing unwanted oxidation and disulfide scrambling reactions [2]. This protection strategy proves particularly valuable when synthesizing peptides containing multiple cysteine residues that require regioselective disulfide bond formation [3].

The trityl group demonstrates excellent stability under the basic conditions employed for 9-fluorenylmethoxycarbonyl deprotection using piperidine, making it highly compatible with standard solid phase peptide synthesis protocols [1] [2]. Upon treatment with trifluoroacetic acid during the final cleavage step, the trityl protecting group is efficiently removed, generating free thiol groups that can subsequently undergo oxidation to form disulfide bridges [4] [2]. This property makes the compound particularly suitable for routine synthesis applications where the desired peptide contains free cysteine residues or requires post-synthetic disulfide formation [2].

Research has demonstrated that the trityl protecting group significantly reduces racemization compared to other cysteine protecting groups, particularly when using 2-chlorotrityl resin systems [5]. The molecular weight of 585.71 grams per mole and the specific stereochemistry of the D-configuration provide additional synthetic advantages, as D-amino acids typically exhibit enhanced resistance to proteolytic degradation while maintaining biological activity [6] [7].

The incorporation of the 9-fluorenylmethoxycarbonyl protecting group at the alpha-amino position ensures orthogonality with the trityl protection, allowing for selective deprotection sequences during peptide synthesis [8] [2]. This orthogonal protection strategy enables sophisticated synthetic approaches where different protecting groups can be removed under distinct reaction conditions without affecting other protected functionalities [8] [9].

Compatibility with Acid-Labile Resins (2-Chlorotrityl Example)

The compatibility of N-alpha-(9-fluorenylmethyloxycarbonyl)-S-trityl-D-cysteine with 2-chlorotrityl chloride resin represents a particularly advantageous combination for synthesizing peptides containing C-terminal cysteine residues [5] [10]. The 2-chlorotrityl resin system offers exceptional benefits for cysteine-containing peptides due to its ability to minimize racemization and prevent β-piperidinylalanine formation during repeated base treatments [5] [11].

The acid-labile nature of the 2-chlorotrityl linker allows for mild cleavage conditions using acetic acid/trifluoroethanol/dichloromethane mixtures or dilute trifluoroacetic acid solutions [12] [13]. These gentle cleavage conditions are particularly beneficial when working with the trityl-protected cysteine derivative, as they prevent premature deprotection while maintaining the integrity of the peptide-resin bond during synthesis [14] [10].

Experimental studies have shown that the use of 2-chlorotrityl resin effectively suppresses racemization caused by base treatment during 9-fluorenylmethoxycarbonyl removal [5]. This compatibility proves especially important for D-cysteine derivatives, where maintaining stereochemical integrity is crucial for biological activity [5]. The high steric hindrance provided by the 2-chlorotrityl system creates an environment that favors the retention of the D-configuration throughout the synthesis process [14].

The loading efficiency of 9-fluorenylmethoxycarbonyl-protected amino acids onto 2-chlorotrityl resin proceeds through nucleophilic attack on the trityl cation, forming stable ester bonds without requiring harsh activation conditions [13] [14]. This mild loading process eliminates the risk of racemization associated with more forcing esterification methods used with other resin systems [13]. The resulting peptide-resin construct demonstrates excellent stability under standard solid phase peptide synthesis conditions while remaining responsive to selective cleavage protocols [13] [10].

Sequential Deprotection for Disulfide Bond Formation

The strategic implementation of sequential deprotection protocols enables the controlled formation of multiple disulfide bonds in complex peptide structures containing the N-alpha-(9-fluorenylmethyloxycarbonyl)-S-trityl-D-cysteine building block [3] [15]. The trityl protecting group participates in orthogonal protection schemes alongside other cysteine protecting groups such as acetamidomethyl, 4-methoxytrityl, and t-butyl derivatives [3] [2].

In a typical three-disulfide bond formation strategy, the trityl-protected cysteine residues undergo deprotection during the standard trifluoroacetic acid cleavage procedure, generating free thiols that can form the first disulfide bridge through air oxidation or mild oxidizing conditions [3] [16]. The acetamidomethyl-protected cysteine pairs remain stable under these conditions and can be selectively deprotected using iodine oxidation in aqueous methanol or acetic acid solutions [2] [16]. The final disulfide bond formation involves the removal of more robust protecting groups such as t-butyl using the phenylsulfoxide/trimethylsilyl chloride system in trifluoroacetic acid [2] [16].

Recent advances in sequential deprotection methodologies have demonstrated the utility of combining trityl protection with novel reagent systems such as 2,2′-dithiobis(5-nitropyridine) for selective cysteine deprotection [17]. This approach allows for the controlled removal of trityl groups while leaving other protecting groups intact, enabling stepwise disulfide formation with high regioselectivity [17]. The resulting 3-nitro-2-pyridinesulfenyl intermediates can be reduced with stoichiometric amounts of reducing agents to generate free thiols that rapidly cyclize to form native disulfide connectivities [17].

The development of automated protocols for sequential disulfide formation has made it possible to synthesize complex peptides containing three or more disulfide bonds using branched synthesis strategies [18]. These protocols leverage the predictable deprotection behavior of trityl-protected cysteine residues in combination with orthogonal protecting groups to achieve high-yielding synthetic routes to disulfide-rich peptides [18] [19].

Integration with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids alongside N-alpha-(9-fluorenylmethyloxycarbonyl)-S-trityl-D-cysteine expands the structural and functional diversity accessible through solid phase peptide synthesis [20] [21]. The D-cysteine configuration itself represents a non-canonical amino acid that imparts enhanced proteolytic stability while maintaining the ability to form disulfide bonds [21] [22].

Non-canonical amino acids such as β-amino acids, N-methylated residues, and cyclic amino acid derivatives can be readily integrated into peptide sequences containing the D-cysteine building block [21] [23]. The standard coupling conditions used for 9-fluorenylmethoxycarbonyl solid phase peptide synthesis accommodate most non-canonical amino acid derivatives without requiring specialized protocols [24] [22]. However, certain modifications such as N-methylated amino acids may require adjusted coupling conditions to prevent base-catalyzed side reactions [21] [23].

The synthesis of cyclic peptides containing both D-cysteine and non-canonical amino acids has proven particularly successful using automated synthesizer platforms [25]. The combination of disulfide bridge formation with backbone cyclization creates constrained peptide architectures with enhanced biological stability and improved target selectivity [25] [26]. These synthetic approaches have been applied to the development of therapeutic peptides with improved pharmacokinetic properties [25].

Recent developments in late-stage functionalization methodologies enable the incorporation of complex non-canonical functionalities after peptide assembly [23]. This approach proves particularly valuable when working with expensive or unstable non-canonical amino acid derivatives, as it allows for the synthesis of diverse peptide libraries from common synthetic intermediates [23] [27]. The compatibility of trityl-protected cysteine residues with post-synthetic modification reactions ensures that disulfide-forming capabilities are retained throughout these transformation processes [23].

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Wikipedia

N-Fmoc-S-trityl-D-cysteine

Dates

Last modified: 08-15-2023

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